molecular formula C15H22BrN5O B10945677 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide

Cat. No.: B10945677
M. Wt: 368.27 g/mol
InChI Key: CIZHDGJGJFUAMJ-UHFFFAOYSA-N
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Description

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of two pyrazole rings, one of which is substituted with a bromo group and two methyl groups, while the other is substituted with an ethyl group and two methyl groups. The two pyrazole rings are connected via a propanamide linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide can be achieved through a multi-step process involving the following key steps:

  • Synthesis of 4-bromo-3,5-dimethyl-1H-pyrazole: : This intermediate can be synthesized by reacting 3,5-dimethylpyrazole with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures.

  • Synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazole: : This intermediate can be synthesized by reacting 3,5-dimethylpyrazole with ethyl iodide in the presence of a base such as potassium carbonate or sodium hydride. The reaction is typically carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran.

  • Formation of the Propanamide Linker: : The final step involves the coupling of the two pyrazole intermediates via a propanamide linker. This can be achieved by reacting 4-bromo-3,5-dimethyl-1H-pyrazole with 3-bromopropionyl chloride in the presence of a base such as triethylamine or pyridine to form the corresponding 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide. This intermediate is then reacted with 1-ethyl-3,5-dimethyl-1H-pyrazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as described above. the process is optimized for large-scale production by using continuous flow reactors, automated synthesis platforms, and high-throughput screening techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole rings. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: : The compound can undergo reduction reactions, particularly at the bromo group. Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

  • Substitution: : The compound can undergo substitution reactions, particularly at the bromo group. Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents, chromium trioxide in acetic acid, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol, catalytic hydrogenation using palladium on carbon.

    Substitution: Amines in the presence of a base such as triethylamine, thiols in the presence of a base such as sodium hydroxide, alkoxides in the presence of a base such as potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones at the methyl groups.

    Reduction: Formation of the corresponding dehalogenated compound.

    Substitution: Formation of the corresponding substituted pyrazole derivatives.

Scientific Research Applications

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives. It is also used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways. It is also studied for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. It is also studied for its potential as a drug delivery system due to its ability to form stable complexes with metal ions.

    Industry: Used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. It is also used as a stabilizer in polymer formulations and as a corrosion inhibitor in metal coatings.

Mechanism of Action

The mechanism of action of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzyme Activity: The compound can bind to the active site of enzymes, thereby inhibiting their activity. This is particularly relevant for enzymes involved in metabolic pathways, such as kinases and proteases.

    Modulate Receptor Activity: The compound can interact with cell surface receptors, modulating their activity and downstream signaling pathways. This is particularly relevant for receptors involved in inflammatory and immune responses.

    Form Metal Complexes: The compound can form stable complexes with metal ions, which can enhance its stability and bioavailability. This is particularly relevant for its potential use as a drug delivery system.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide: Similar structure with a chloro group instead of a bromo group.

    3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-methyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide: Similar structure with a methyl group instead of an ethyl group.

    3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-5-yl)propanamide: Similar structure with the substitution at the 5-position of the second pyrazole ring instead of the 4-position.

Uniqueness

The uniqueness of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide lies in its specific substitution pattern and the presence of both bromo and ethyl groups on the pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C15H22BrN5O

Molecular Weight

368.27 g/mol

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(1-ethyl-3,5-dimethylpyrazol-4-yl)propanamide

InChI

InChI=1S/C15H22BrN5O/c1-6-20-12(5)15(10(3)19-20)17-13(22)7-8-21-11(4)14(16)9(2)18-21/h6-8H2,1-5H3,(H,17,22)

InChI Key

CIZHDGJGJFUAMJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)NC(=O)CCN2C(=C(C(=N2)C)Br)C)C

Origin of Product

United States

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